molecular formula C19H20FN3O3S B14102075 N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14102075
M. Wt: 389.4 g/mol
InChI Key: JBUFSZGFYXPNSM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine-based compound characterized by a bicyclic heteroaromatic core (thieno[3,2-d]pyrimidine) fused with a pyrimidine-2,4-dione ring. Key structural features include:

  • A tert-butyl group on the acetamide side chain at position 1, which may enhance metabolic stability and steric bulk.
  • A 2,4-dioxo motif in the dihydrothienopyrimidine system, enabling hydrogen-bonding interactions.

This compound belongs to a class of molecules often investigated for kinase inhibition, protease modulation, or anticancer activity due to their structural resemblance to ATP-competitive inhibitors .

Properties

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-tert-butyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20FN3O3S/c1-19(2,3)21-15(24)11-22-14-8-9-27-16(14)17(25)23(18(22)26)10-12-4-6-13(20)7-5-12/h4-9H,10-11H2,1-3H3,(H,21,24)

InChI Key

JBUFSZGFYXPNSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the fluorobenzyl group and the tert-butylacetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Acetamide Side Chain Modifications

  • Target Compound : The tert-butyl group introduces significant steric bulk, likely reducing rotational freedom and improving binding pocket occupancy in hydrophobic regions .
  • tert-Butyl Ester Derivatives : These compounds utilize tert-butyl as a protecting group for carboxylic acids, which is cleaved in vivo to release active metabolites.

Fluorinated Aromatic Substituents

  • 4-Fluorobenzyl (Target) : Fluorine’s electronegativity enhances π-π stacking and hydrophobic interactions, commonly observed in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Methoxypropyl Analog Pyrazolopyrimidine Chromene Hybrid
LogP (Estimated) ~3.5 (highly lipophilic) ~2.8 ~4.0
Water Solubility Low Moderate Very low
Metabolic Stability High (tert-butyl resistance) Moderate Low (chromene oxidation susceptibility)

Biological Activity

N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature, including data tables and case studies.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-fluorobenzyl group may enhance its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, a study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the efficacy of thieno-pyrimidine derivatives in inhibiting cancer cell proliferation .

Table 1: Summary of Anticancer Studies

Study ReferenceCompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Similar DerivativeMCF-7 (breast cancer)10.5Apoptosis induction
Thieno DerivativeA549 (lung cancer)15.7Cell cycle arrest

Antimicrobial Activity

Research has also indicated that thieno-pyrimidine derivatives exhibit antimicrobial properties. The structural motifs present in this compound may contribute to this activity.

Case Study: Antimicrobial Efficacy

In a study assessing various thieno-pyrimidine derivatives against bacterial strains, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for many standard antibiotics.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.

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